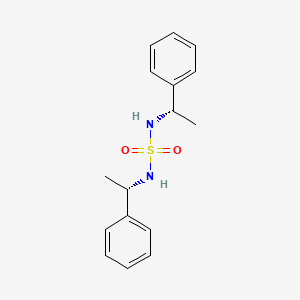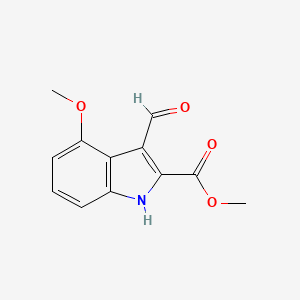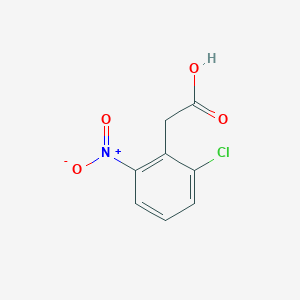![molecular formula C20H18N12Na2O6S2 B1616638 disodium;5-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate CAS No. 26858-65-1](/img/structure/B1616638.png)
disodium;5-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-, sodium salt (1:2) is a complex organic compound known for its diverse applications in various fields. This compound is characterized by its unique structure, which includes benzenesulfonic acid groups and triazine rings, making it a valuable substance in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-, sodium salt (1:2) involves multiple stepsThe reaction conditions typically involve the use of concentrated sulfuric acid for sulfonation and various amines for the substitution reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfonation reactors where benzene is treated with sulfuric acid under controlled temperatures. The subsequent steps involve the addition of triazine derivatives and sodium salts to achieve the final product. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-, sodium salt (1:2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: Nucleophilic substitution reactions are common, especially involving the triazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for sulfonation, sodium hydroxide for neutralization, and various amines for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfonate salts, and substituted triazine compounds. These products are valuable in different industrial and research applications .
Scientific Research Applications
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-, sodium salt (1:2) has numerous scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of dyes, pigments, and as a surfactant in cleaning agents
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The sulfonic acid groups can form strong ionic bonds with proteins and enzymes, altering their activity. The triazine rings can interact with nucleic acids, affecting gene expression and cellular functions. These interactions make the compound useful in various biochemical and pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler compound with similar sulfonic acid groups but lacking the triazine rings.
4,4’-Diamino-2,2’-stilbenedisulfonic acid: Contains similar structural features but differs in the arrangement of functional groups.
C.I. Fluorescent Brightener 220: A compound with similar applications in the textile industry but different chemical properties
Uniqueness
What sets Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-, sodium salt (1:2) apart is its combination of sulfonic acid groups and triazine rings, providing unique chemical reactivity and versatility in various applications. Its ability to interact with both proteins and nucleic acids makes it particularly valuable in scientific research .
Properties
CAS No. |
26858-65-1 |
|---|---|
Molecular Formula |
C20H18N12Na2O6S2 |
Molecular Weight |
632.5 g/mol |
IUPAC Name |
disodium;5-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C20H20N12O6S2.2Na/c21-15-27-16(22)30-19(29-15)25-11-5-3-9(13(7-11)39(33,34)35)1-2-10-4-6-12(8-14(10)40(36,37)38)26-20-31-17(23)28-18(24)32-20;;/h1-8H,(H,33,34,35)(H,36,37,38)(H5,21,22,25,27,29,30)(H5,23,24,26,28,31,32);;/q;2*+1/p-2/b2-1+;; |
InChI Key |
YQJJAPXXIRNMRI-SEPHDYHBSA-L |
SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)N)S(=O)(=O)[O-])C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)N)N)S(=O)(=O)[O-].[Na+].[Na+] |
Isomeric SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)N)S(=O)(=O)[O-])/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)N)N)S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)N)S(=O)(=O)[O-])C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)N)N)S(=O)(=O)[O-].[Na+].[Na+] |
Key on ui other cas no. |
26858-65-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1616555.png)

![3-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B1616557.png)




![2-Ethyl-benzo[d][1,3]oxazin-4-one](/img/structure/B1616568.png)


![7,7-Dichloro-2-oxabicyclo[4.1.0]heptane](/img/structure/B1616573.png)



